molecular formula C15H18N4O2 B2562690 2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide CAS No. 1203009-40-8

2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2562690
CAS No.: 1203009-40-8
M. Wt: 286.335
InChI Key: DFRNVADJLHNMIU-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 2-(6-methylpyridazin-3-yl)aminoethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and pyridazinone moieties. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

2-methoxy-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-7-8-14(19-18-11)16-9-10-17-15(20)12-5-3-4-6-13(12)21-2/h3-8H,9-10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRNVADJLHNMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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